molecular formula C17H18N2O3S B2699471 N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-87-9

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2699471
CAS No.: 877633-87-9
M. Wt: 330.4
InChI Key: JAHOUYFTSFKSKU-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, a thiophene ring, and an oxane ring with a carboxamide group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminobenzamide with 4-thiophen-2-yloxane-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-carbamoylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxane ring, leading to different chemical properties and biological activities.

    N-(2-carbamoylphenyl)-4-thiophen-2-yl-1,3-oxazole-5-carboxamide: Contains an oxazole ring, which may result in different reactivity and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c18-15(20)12-4-1-2-5-13(12)19-16(21)17(7-9-22-10-8-17)14-6-3-11-23-14/h1-6,11H,7-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOUYFTSFKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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